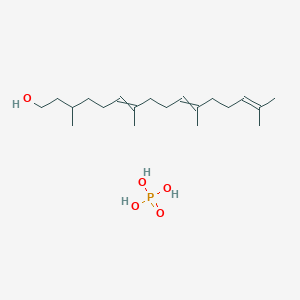
Phosphoric acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol is a chemical compound with the molecular formula C20H34O. It is also known by its IUPAC name, (E,E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol . This compound is a mono-constituent substance of organic origin and is often referred to as geranyllinalool .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol typically involves the use of organic synthesis techniques. One common method involves the reaction of geraniol with linalool under specific conditions to form the desired product . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the proper formation of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols .
Scientific Research Applications
Phosphoric acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic uses and effects on human health.
Industry: It is used in the production of fragrances, flavors, and other industrial products.
Mechanism of Action
The mechanism of action of phosphoric acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to phosphoric acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol include:
- (E,E,E)-3,7,11,15-Tetramethylhexadeca-1,3,6,10,14-pentaene
- 2,6,10,14-Hexadecatetraen-1-ol, 3,7,11,15-tetramethyl-, acetate, (E,E,E)-
- (2E,6E,10E)-3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraen-1-yl formate
Uniqueness
This compound is unique due to its specific molecular structure and the presence of multiple double bonds, which contribute to its distinct chemical properties and reactivity. Its applications in various fields, such as chemistry, biology, and industry, further highlight its uniqueness compared to similar compounds .
Properties
CAS No. |
138705-06-3 |
|---|---|
Molecular Formula |
C20H39O5P |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
phosphoric acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol |
InChI |
InChI=1S/C20H36O.H3O4P/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21;1-5(2,3)4/h9,11,13,20-21H,6-8,10,12,14-16H2,1-5H3;(H3,1,2,3,4) |
InChI Key |
MWGWJCCBUAPBIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)CCC=C(C)C)CCO.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















